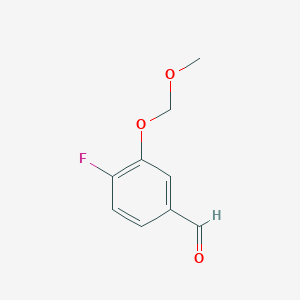
4-Fluoro-3-methoxymethoxybenzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Fluoro-3-(methoxymethoxy)benzaldehyde is an organic compound with the molecular formula C9H9FO3 It is a derivative of benzaldehyde, where the benzene ring is substituted with a fluorine atom at the fourth position and a methoxymethoxy group at the third position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-fluoro-3-(methoxymethoxy)benzaldehyde typically involves the following steps:
Starting Material: The synthesis begins with 4-fluoro-3-hydroxybenzaldehyde.
Methoxymethylation: The hydroxyl group is protected by converting it into a methoxymethoxy group using methoxymethyl chloride (MOMCl) in the presence of a base such as triethylamine.
Purification: The product is purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods: While specific industrial production methods for 4-fluoro-3-(methoxymethoxy)benzaldehyde are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Fluoro-3-(methoxymethoxy)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.
Major Products:
Oxidation: 4-Fluoro-3-(methoxymethoxy)benzoic acid.
Reduction: 4-Fluoro-3-(methoxymethoxy)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-Fluoro-3-(methoxymethoxy)benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes.
Industry: Used in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-fluoro-3-(methoxymethoxy)benzaldehyde depends on the specific reactions it undergoes. For example:
Oxidation and Reduction: The aldehyde group is the primary site of reactivity, undergoing electron transfer processes.
Substitution: The fluorine atom and the methoxymethoxy group influence the reactivity of the benzene ring, directing nucleophilic attack to specific positions.
Vergleich Mit ähnlichen Verbindungen
- 4-Fluoro-3-methoxybenzaldehyde
- 4-Fluoro-3-hydroxybenzaldehyde
- 4-Fluoro-3-methylbenzaldehyde
Comparison:
- 4-Fluoro-3-methoxybenzaldehyde: Lacks the methoxymethoxy group, making it less sterically hindered.
- 4-Fluoro-3-hydroxybenzaldehyde: Contains a hydroxyl group instead of a methoxymethoxy group, making it more reactive in certain conditions.
- 4-Fluoro-3-methylbenzaldehyde: Contains a methyl group instead of a methoxymethoxy group, affecting its electronic properties and reactivity.
Eigenschaften
Molekularformel |
C9H9FO3 |
|---|---|
Molekulargewicht |
184.16 g/mol |
IUPAC-Name |
4-fluoro-3-(methoxymethoxy)benzaldehyde |
InChI |
InChI=1S/C9H9FO3/c1-12-6-13-9-4-7(5-11)2-3-8(9)10/h2-5H,6H2,1H3 |
InChI-Schlüssel |
OCEDRDOZNFHFRR-UHFFFAOYSA-N |
Kanonische SMILES |
COCOC1=C(C=CC(=C1)C=O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[2-(4-Fluorophenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14755619.png)
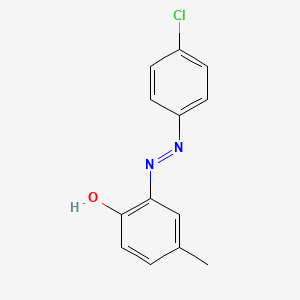
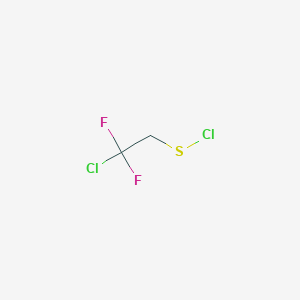
![(1S,4S,5S,9S,10R,13R)-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid](/img/structure/B14755643.png)
![9-Azabicyclo[4.2.1]nonane](/img/structure/B14755651.png)
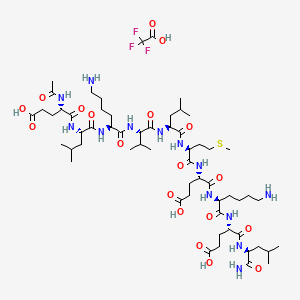

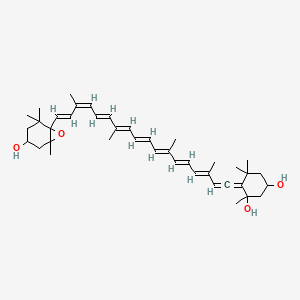


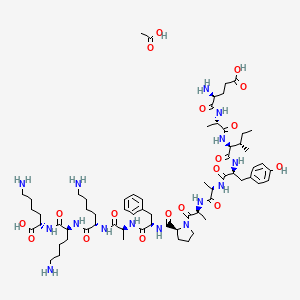

![Pyrazolo[3,4-c]pyrazole](/img/structure/B14755706.png)
